5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BMF, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. BMF belongs to the class of thiazolidinedione derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including cyclin-dependent kinases and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating several signaling pathways, including the p53 pathway and the caspase pathway. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including cyclin-dependent kinases and histone deacetylases. In addition to its anticancer activity, this compound has also been shown to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is its potent anticancer activity against a wide range of cancer cell lines. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to exhibit some toxicity in animal models, which may limit its potential as a therapeutic agent.
Future Directions
There are several potential future directions for research on 5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Another area of interest is the investigation of the potential of this compound as a combination therapy with other anticancer agents. Finally, further research is needed to better understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of 5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione can be achieved through a multistep process that involves the reaction of 3-chlorobenzaldehyde with 5-bromo-2-furfural in the presence of a base, followed by the reaction of the resulting product with thiosemicarbazide. The final step involves the cyclization of the thiazolidine ring, which is achieved by the reaction of the intermediate product with acetic anhydride.
Scientific Research Applications
5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential as an anticancer agent. Several studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition to its anticancer activity, this compound has also been shown to possess anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO3S/c15-12-5-4-10(20-12)7-11-13(18)17(14(19)21-11)9-3-1-2-8(16)6-9/h1-7H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGLFKHPHRONMN-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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